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Compound of Interest

Compound Name: Diethyl phenyl orthoformate

CAS No.: 14444-77-0

Cat. No.: B080329 Get Quote

Executive Summary
Diethyl phenyl orthoformate (CAS 14444-77-0) is a specialized "super-active" orthoester

reagent used primarily for the formylation of organometallic compounds. Structurally defined as

(diethoxymethoxy)benzene, it bridges the gap between the stability of triethyl orthoformate

(TEOF) and the high reactivity required for sterically hindered or electron-deficient substrates.

[1]

This guide provides a technical deep-dive into its mechanistic advantages, synthesis, and

application protocols, specifically designed for medicinal chemists and process engineers

seeking to optimize C1-extension methodologies.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]
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Property Specification

IUPAC Name (Diethoxymethoxy)benzene

Common Name Diethyl phenyl orthoformate

CAS Number 14444-77-0

Molecular Formula

Molecular Weight 196.24 g/mol

Boiling Point 103–104 °C (at 10 mmHg)

Density ~1.014 g/mL

Solubility
Soluble in THF, Et₂O, CH₂Cl₂; Decomposes in

water (acidic)

Stability
Moisture sensitive; Store under inert

atmosphere

Mechanistic Advantage: The "Phenoxy Effect"[1]
The primary utility of diethyl phenyl orthoformate lies in its superior electrophilicity compared

to the ubiquitous triethyl orthoformate (TEOF).[1]

The Leaving Group Hierarchy
In orthoester reactions with nucleophiles (e.g., Grignard reagents), the rate-determining step

often involves the coordination of the metal cation to an oxygen atom, followed by the

elimination of an alkoxide to generate the reactive oxocarbenium ion.[1]

TEOF: Requires the elimination of an ethoxide ion (

).[1]

Diethyl Phenyl Orthoformate: Eliminates a phenoxide ion (

).[1]

Since the phenoxide ion is a significantly better leaving group (pKa of PhOH

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b080329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://www.benchchem.com/product/b080329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10) than the ethoxide ion (pKa of EtOH

16), the formation of the reactive electrophile occurs much more readily.[1] This allows the
reaction to proceed at lower temperatures and with greater efficiency, particularly when the
nucleophile is thermally unstable or sterically demanding.[1]

Mechanism Visualization
The following diagram illustrates the pathway for the formylation of a Grignard reagent.

Figure 1: Mechanism of Formylation using Diethyl Phenyl Orthoformate
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[1][11]
Experimental Protocols
Preparation of Diethyl Phenyl Orthoformate
While commercially available, the reagent can be synthesized in-house via an acid-catalyzed

exchange reaction. This protocol ensures freshness, which is critical for sensitive applications.

[1]

Reagents:

Phenol (1.0 equiv)[1]

Triethyl Orthoformate (TEOF) (1.2 equiv)[1]

Catalyst: p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (0.5 mol%)[1]

Protocol:
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Setup: Equip a round-bottom flask with a distillation head and a thermometer.

Mixing: Combine Phenol and TEOF under an inert atmosphere (

). Add the acid catalyst.

Exchange: Heat the mixture gently. The reaction is driven by equilibrium; ethanol is produced

as a byproduct.

Distillation: Slowly distill off the ethanol (bp 78 °C) to drive the reaction to completion.

Isolation: Once ethanol evolution ceases, increase the vacuum (approx. 10 mmHg) and

temperature to distill the product (bp 103–104 °C).

Storage: Store the colorless liquid under nitrogen/argon.

Core Application: Formylation of Grignard Reagents
This protocol describes the conversion of an aryl bromide to an aldehyde using diethyl phenyl
orthoformate.

Context: This method is preferred when the standard DMF formylation fails due to aggregate

formation or when TEOF requires harsh reflux conditions that degrade the substrate.

Reagents:

Aryl Bromide (1.0 equiv)[1]

Magnesium turnings (1.1 equiv)[1]

Diethyl phenyl orthoformate (1.1 equiv)[1][2]

Solvent: Anhydrous THF or Et₂O

Quench: 10% HCl or saturated NH₄Cl[1]

Step-by-Step Methodology:

Grignard Formation: Prepare the Grignard reagent (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b080329?utm_src=pdf-body
https://www.benchchem.com/product/b080329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://www.benchchem.com/product/b080329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://archive.org/stream/in.ernet.dli.2015.141966/2015.141966.Reagents-For-Organic-Synthesis-Volume-3_djvu.txt
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) from the aryl bromide and Mg turnings in anhydrous THF under Argon. Ensure complete
consumption of the starting bromide.

Reagent Addition: Cool the Grignard solution to 0 °C. Add diethyl phenyl orthoformate
dropwise over 15 minutes.

Note: Unlike TEOF, which often requires reflux, this reagent may react exothermically at

room temperature or 0 °C.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (look for the acetal spot, which is usually less polar than the aldehyde).[1]

Hydrolysis:

For Aldehyde Isolation: Pour the reaction mixture into ice-cold 10% HCl. Stir vigorously for

1 hour to hydrolyze the intermediate acetal to the aldehyde.

For Acetal Isolation: Quench with saturated NH₄Cl.

Workup: Extract with Et₂O or EtOAc. Wash organics with 1M NaOH (to remove the phenol

byproduct) followed by brine.[1] Dry over MgSO₄ and concentrate.

Comparative Analysis: TEOF vs. Diethyl Phenyl
Orthoformate
The following table summarizes when to switch from the standard TEOF to the phenyl

derivative.
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Feature
Triethyl Orthoformate
(TEOF)

Diethyl Phenyl
Orthoformate

Leaving Group
Ethoxide (

)

Phenoxide (

)

Reactivity Moderate; often requires reflux High; reacts at 0 °C to RT

Leaving Group pKa ~16 (Ethanol) ~10 (Phenol)

Byproduct Ethanol (Easy to remove) Phenol (Requires basic wash)

Cost Low Moderate/High

Primary Use Case General solvent/reagent
Sterically hindered/Sensitive

substrates

Synthesis Workflow Visualization
This flowchart guides the decision-making process for selecting the correct formylation

strategy.
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Figure 2: Reagent Selection Decision Matrix
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

